(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BU72 is an extremely potent opioid compound used primarily in pharmacological research. It is known for its high binding affinity and potency as an agonist for the μ-opioid receptor. The compound has a complex chemical structure, with the IUPAC name (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BU72 involves multiple steps, starting from simpler organic compoundsThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired stereochemistry .
Industrial Production Methods
Industrial production of BU72 is not common due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained through rigorous quality control processes .
Chemical Reactions Analysis
Types of Reactions
BU72 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
BU72 is widely used in scientific research due to its potent activity at the μ-opioid receptor. Some of its applications include:
Chemistry: Used to study the structure-activity relationship of opioid compounds.
Biology: Helps in understanding the binding mechanisms and effects of opioids on biological systems.
Medicine: Research on BU72 contributes to the development of new analgesics and treatments for opioid addiction.
Mechanism of Action
BU72 exerts its effects by binding to the μ-opioid receptor with exceptionally high affinity. This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary molecular targets are the G-protein coupled receptors, which mediate the analgesic and euphoric effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Carfentanil: Another potent μ-opioid receptor agonist with high binding affinity.
Buprenorphine: A partial agonist at the μ-opioid receptor, used in the treatment of opioid addiction.
DAMGO: A synthetic peptide that acts as a full agonist at the μ-opioid receptor.
Uniqueness of BU72
BU72 is unique due to its exceptionally high efficacy and long duration of action compared to other opioids. It also has a distinct chemical structure that allows for strong lipophilic binding interactions with the μ-opioid receptor, contributing to its slow receptor kinetics and prolonged effects .
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4R,5S,6R,9R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25+,26-,27+,28+/m1/s1 |
InChI Key |
RGJHUVJQGAAZLK-GKTFKBBASA-N |
Isomeric SMILES |
C[C@@]12C[C@@]34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
Canonical SMILES |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.